
1-Fluoro-1-methylcyclohexane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Fluoro-1-methylcyclohexane is an organic compound belonging to the class of cycloalkanes It consists of a cyclohexane ring substituted with a fluorine atom and a methyl group on the same carbon atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Fluoro-1-methylcyclohexane can be synthesized through several methods. One common approach involves the fluorination of 1-methylcyclohexane using a fluorinating agent such as hydrogen fluoride (HF) or a more selective reagent like Selectfluor. The reaction typically requires controlled conditions to ensure the selective introduction of the fluorine atom without over-fluorination or unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents safely. The process may also include purification steps to isolate the desired product from by-products and unreacted starting materials.
Análisis De Reacciones Químicas
Types of Reactions: 1-Fluoro-1-methylcyclohexane can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction Reactions: Reduction can lead to the removal of the fluorine atom, yielding 1-methylcyclohexane.
Common Reagents and Conditions:
Substitution: Reagents such as sodium iodide (NaI) in acetone can be used for nucleophilic substitution.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can facilitate the reduction process.
Major Products:
Substitution: Products depend on the nucleophile used, such as 1-iodo-1-methylcyclohexane.
Oxidation: Products include 1-methylcyclohexanol or 1-methylcyclohexanone.
Reduction: The major product is 1-methylcyclohexane.
Aplicaciones Científicas De Investigación
1-Fluoro-1-methylcyclohexane has several applications in scientific research:
Chemistry: It is used as a model compound to study the effects of fluorine substitution on the reactivity and stability of cycloalkanes.
Biology: The compound can be used in studies investigating the interaction of fluorinated molecules with biological systems.
Medicine: Fluorinated cycloalkanes are explored for their potential use in pharmaceuticals due to their unique properties, such as increased metabolic stability.
Industry: The compound may be used in the development of new materials, including polymers and coatings, where fluorinated compounds impart desirable properties like hydrophobicity and chemical resistance.
Mecanismo De Acción
The mechanism by which 1-fluoro-1-methylcyclohexane exerts its effects depends on the specific reaction or application. In general, the presence of the fluorine atom can influence the compound’s reactivity, stability, and interaction with other molecules. Fluorine’s high electronegativity and small size can lead to unique electronic and steric effects, impacting the compound’s behavior in chemical and biological systems.
Comparación Con Compuestos Similares
1-Chloro-1-methylcyclohexane: Similar structure but with a chlorine atom instead of fluorine.
1-Bromo-1-methylcyclohexane: Contains a bromine atom in place of fluorine.
1-Iodo-1-methylcyclohexane: Features an iodine atom instead of fluorine.
Uniqueness: 1-Fluoro-1-methylcyclohexane is unique due to the presence of the fluorine atom, which imparts distinct properties compared to its halogenated analogs. Fluorine’s high electronegativity and ability to form strong carbon-fluorine bonds result in increased chemical stability and resistance to metabolic degradation, making it valuable in various applications.
Propiedades
Número CAS |
66922-12-1 |
|---|---|
Fórmula molecular |
C7H13F |
Peso molecular |
116.18 g/mol |
Nombre IUPAC |
1-fluoro-1-methylcyclohexane |
InChI |
InChI=1S/C7H13F/c1-7(8)5-3-2-4-6-7/h2-6H2,1H3 |
Clave InChI |
UUUDONDEKDBZRB-UHFFFAOYSA-N |
SMILES canónico |
CC1(CCCCC1)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 2-{[(3-nitrophenyl)sulfonyl]amino}benzoate](/img/structure/B13978731.png)
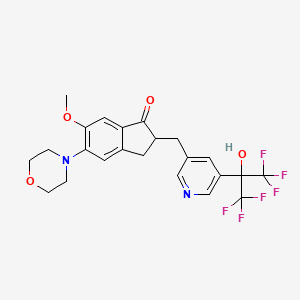

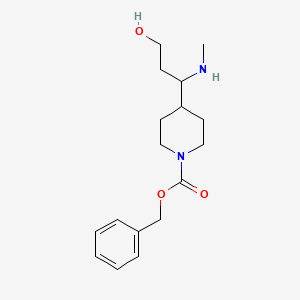
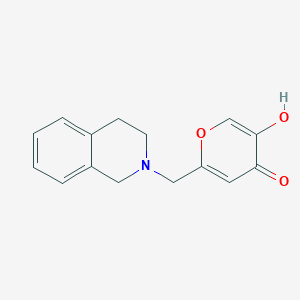

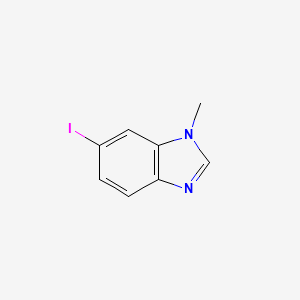
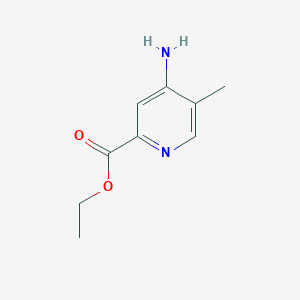
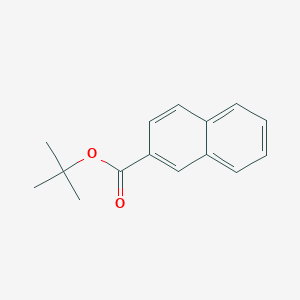

![2-Methoxy-5-[5-(3,4,5-trimethoxyphenyl)-4-isoxazolyl]aniline](/img/structure/B13978804.png)

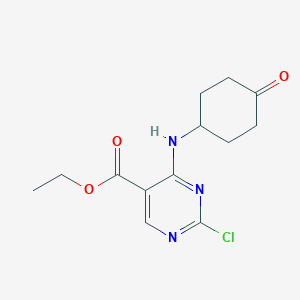
![6-Bromothieno[3,2-D]pyrimidin-2-amine](/img/structure/B13978816.png)
